4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a benzylthio group, an imidazole ring, and a benzenesulfonamide moiety, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and imidazoles, have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that the compound may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or direct binding and modification of target proteins .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that the compound affects multiple pathways, potentially including those involved in inflammation, cell proliferation, microbial growth, and viral replication .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may exert its effects by modulating the activity of its target proteins, potentially leading to changes in cellular signaling, gene expression, or other cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: The reaction of 2,5-dimethylbenzyl chloride with sodium thiolate to form 2,5-dimethylbenzylthio.
Imidazole Ring Formation: The condensation of the benzylthio intermediate with glyoxal and ammonia to form the imidazole ring.
Sulfonamide Formation: The final step involves the reaction of the carbonylated imidazole with N,N-diethylbenzenesulfonamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative reagents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A simpler compound with a similar benzylthio group.
Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.
Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents.
Uniqueness
4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
4-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-5-25(6-2)31(28,29)21-11-9-19(10-12-21)22(27)26-14-13-24-23(26)30-16-20-15-17(3)7-8-18(20)4/h7-12,15H,5-6,13-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMGHYAQHUUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.